![molecular formula C10H17NO3 B3081410 1-Butanoylpiperidine-2-carboxylic acid CAS No. 1101848-24-1](/img/structure/B3081410.png)
1-Butanoylpiperidine-2-carboxylic acid
Overview
Description
1-Butanoylpiperidine-2-carboxylic acid, also known as 1-butyryl-2-piperidinecarboxylic acid, is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Butanoylpiperidine-2-carboxylic acid includes a six-membered piperidine ring and a butanoyl group attached to one of the nitrogen’s adjacent carbons. The carboxylic acid group is attached to the other carbon adjacent to the nitrogen .Chemical Reactions Analysis
Carboxylic acids, like 1-Butanoylpiperidine-2-carboxylic acid, can undergo various reactions. They can react with bases to form ionic salts . They can also be converted into acid chlorides by treatment with thionyl chloride, SOCl2 .Physical And Chemical Properties Analysis
1-Butanoylpiperidine-2-carboxylic acid is a powder that is stored at room temperature. It has a predicted melting point of 121.40° C and a predicted boiling point of 390.0° C at 760 mmHg. Its predicted density is 1.1 g/cm3 and its refractive index is n20D 1.50 .Scientific Research Applications
Nanotechnology
In nanotechnology, carboxylic acids find applications as surface modifiers. Researchers have explored using 1-Butanoylpiperidine-2-carboxylic acid to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. For instance, it has been employed in the surface modification of multi-walled carbon nanotubes (MWCNTs) to enhance their properties .
Safety And Hazards
properties
IUPAC Name |
1-butanoylpiperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-5-9(12)11-7-4-3-6-8(11)10(13)14/h8H,2-7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAROARGCVPNPHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanoylpiperidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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